molecular formula C10H12BrClN2O B13942631 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide

5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide

Cat. No.: B13942631
M. Wt: 291.57 g/mol
InChI Key: ZTCAGIAMBVGASJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C10H12BrClN2O It is a derivative of isonicotinamide, featuring bromine and chlorine substituents on the aromatic ring, along with a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide typically involves the bromination and chlorination of isonicotinamide derivatives. One common method includes the reaction of 2-chloroisonicotinamide with bromine in the presence of a suitable catalyst. The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents, along with the tert-butyl group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(tert-butyl)-2-chlorobenzamide
  • 5-Bromo-N-(tert-butyl)-2-thiophenesulfonamide
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

Uniqueness

5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide scaffold. The presence of both bromine and chlorine atoms, along with the tert-butyl group, imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12BrClN2O

Molecular Weight

291.57 g/mol

IUPAC Name

5-bromo-N-tert-butyl-2-chloropyridine-4-carboxamide

InChI

InChI=1S/C10H12BrClN2O/c1-10(2,3)14-9(15)6-4-8(12)13-5-7(6)11/h4-5H,1-3H3,(H,14,15)

InChI Key

ZTCAGIAMBVGASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC=C1Br)Cl

Origin of Product

United States

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